2-Mercaptoacetanilide
Overview
Description
2-Mercaptoacetanilide is a chemical compound that is related to various mercaptoacetamide derivatives. While the provided papers do not directly discuss 2-Mercaptoacetanilide, they do provide insights into similar compounds and their synthesis, properties, and biological activities. For instance, 2-mercaptoacetate is studied for its inhibitory effects on fatty acid oxidation in the liver, which is relevant to understanding the biological interactions of thiol-containing compounds like 2-Mercaptoacetanilide .
Synthesis Analysis
The synthesis of related mercapto compounds involves several steps, starting from readily available precursors. For example, 3-Mercapto-2(1H)-pyridinone is synthesized from 2-tert-butylthiazolo[4,5-b]pyridine through a series of high-yielding steps . Similarly, an improved synthesis method for 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which is an important medicinal intermediate, has been described, involving reactions such as nitration, hydrolysis, reduction, and cyclization . These methods could potentially be adapted for the synthesis of 2-Mercaptoacetanilide.
Molecular Structure Analysis
The molecular structure of mercaptoacetamide derivatives is characterized by the presence of a thiol group (-SH) and an amide functional group. The electronic spectra of these compounds suggest the possibility of intramolecular hydrogen bonding between the NH hydrogen and the sulfur of the SH group . This feature is likely to be present in 2-Mercaptoacetanilide as well, affecting its chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactions involving mercaptoacetamide derivatives are influenced by the reactivity of the thiol group. For instance, 2-mercaptoacetate can inhibit fatty acid oxidation by inhibiting long-chain acyl-CoA dehydrogenase activity . It is also shown that 2-mercaptoacetate can inhibit acyl-CoA dehydrogenases in the presence of ATP, suggesting that its active metabolite, likely 2-mercaptoacetyl-CoA, competitively inhibits these enzymes . These findings indicate that 2-Mercaptoacetanilide may also participate in similar biochemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of mercaptoacetamide derivatives are influenced by their functional groups. The thiol group imparts certain reactivity patterns, such as the ability to form disulfides or to act as nucleophiles in chemical reactions. The amide group can engage in hydrogen bonding, affecting the compound's solubility and boiling point. The electronic spectra of N-alkyl-2-mercaptoacetamides have been compared with corresponding substituted acetamides, revealing insights into their electronic structure . These properties are essential for understanding the behavior of 2-Mercaptoacetanilide in various environments and could be used to predict its solubility, stability, and reactivity.
Scientific Research Applications
1. Synthesis and Characterization of Novel Compounds
- Selective Cyclization : 2-Mercaptoacetanilide is used in the synthesis of novel compounds like polysubstituted imidazothiazoles through selective cyclization processes. These synthesized compounds are characterized using techniques like EL-MS and NMR spectroscopy (Faty, Gaafar, & Youssef, 2015).
2. Contributions to Drug Development
- Inhibitors and Therapeutic Agents : Derivatives of 2-Mercaptoacetanilide, such as mercapto benzoxazole, have been investigated for their potential biological activities including fungicidal and inhibitory activities against certain pathogens and diseases (Zhi, 2003). Additionally, thiol-based derivatives have shown promise as potent and selective HDAC6 inhibitors, potentially influencing T-regulatory cell function and offering therapeutic benefits (Segretti et al., 2015).
3. Advancements in Chemical Synthesis Techniques
- New Heterocyclic Scaffolds : 2-Mercaptoacetanilide is utilized in the synthesis of new heterocyclic scaffolds, like thiophene derivatives, which are explored for their potential antioxidant activities (Abdel‐Latif et al., 2018).
4. Environmental and Toxicological Studies
- Toxicological Interaction Studies : The interactionof 2-Mercaptoacetanilide and its derivatives with key enzymes has been studied for potential toxicological effects. For example, the interaction between 2-Mercaptothiazoline (a related compound) and the antioxidant enzyme catalase has been investigated, providing insights into its potential environmental and biological toxicity (Huang et al., 2016).
5. Corrosion Inhibition
- Inhibiting Steel Corrosion : Derivatives of 2-Mercaptoacetanilide, such as 2-mercaptothiazoline, have been evaluated for their effectiveness as corrosion inhibitors in steel, especially in acidic environments. This highlights its potential application in industrial processes to prevent material degradation (Döner et al., 2011).
6. Pharmacological Applications
- Sulfonic Derivatives for Pharmacological Use : Research has been conducted on the synthesis of new sulfonic compounds derived from 2-Mercaptoacetanilide with potential pharmacological activity.
These compounds have been examined for their nucleophilic capacity and potential applications in controlled drug release and therapeutic interventions (Aparaschivei et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-phenyl-2-sulfanylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKRCGYGJZXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048672 | |
Record name | Thioglycolic acid anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptoacetanilide | |
CAS RN |
4822-44-0 | |
Record name | 2-Mercapto-N-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4822-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioglycolic acid anilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004822440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-mercapto-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thioglycolic acid anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercaptoacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOGLYCOLIC ACID ANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB53BH5RKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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